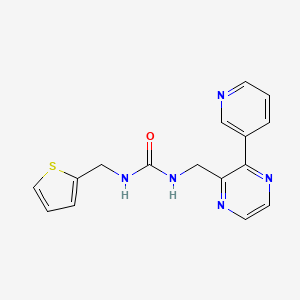
1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. This compound is a type of urea derivative and has been studied for its ability to inhibit certain enzymes and pathways in the body. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound 1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is part of a broader class of chemical compounds that have garnered interest for their potential applications in medicinal chemistry and materials science. Although the specific compound was not directly found in the available literature, research on similar pyridine, pyrazine, and thiophene derivatives provides valuable insights into the possible applications and characteristics of such compounds. For instance, derivatives of pyrimidine and pyridine have been synthesized for antimicrobial and anticancer activities, highlighting the versatility of these heterocyclic frameworks in drug design (Rathod & Solanki, 2018). Similarly, studies on pyrid-2-yl ureas have explored their conformational behaviors and binding interactions with biomolecules, suggesting potential for biochemical applications (Chien et al., 2004).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer properties of heterocyclic compounds, including those with pyridine and thiophene moieties, have been a significant area of research. Various studies have demonstrated the synthesis of novel heterocyclic compounds with promising antibacterial and anticancer activities. For example, derivatives of pyridine have been synthesized with notable efficacy against bacterial strains, showcasing the potential of these compounds in developing new antimicrobial agents (Azab, Youssef, & El-Bordany, 2013). Furthermore, the anticancer potential of pyridine and thiophene derivatives has been explored, with some compounds showing significant inhibitory effects on cancer cell lines, indicating their potential in cancer therapy research (Feng et al., 2020).
Binding and Interaction Studies
Compounds containing pyridine and thiophene units have also been studied for their binding interactions, which are crucial for understanding their mechanism of action in biological systems. Research on pyrid-2-yl ureas, for example, has investigated their ability to bind cytosine through hydrogen bonding, indicating potential applications in nucleic acid chemistry and drug design (Chien et al., 2004).
Material Science Applications
Beyond biomedical applications, heterocyclic compounds with pyridine, pyrazine, and thiophene moieties have found use in materials science. Their unique electronic and structural properties make them suitable for applications in organic electronics, such as light-emitting diodes (LEDs), solar cells, and sensors. The ability of these compounds to form complex structures with metals and their potential in ion-pair binding highlight their versatility in creating advanced materials with tailored properties (Qureshi et al., 2009).
Propiedades
IUPAC Name |
1-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-16(20-10-13-4-2-8-23-13)21-11-14-15(19-7-6-18-14)12-3-1-5-17-9-12/h1-9H,10-11H2,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEAIGJEKGBBEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

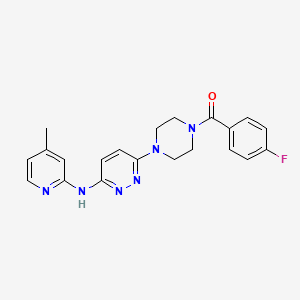


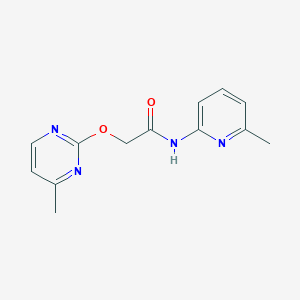
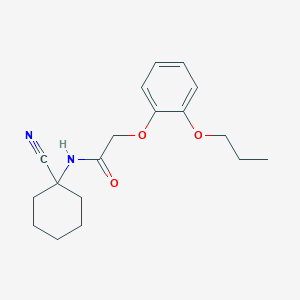
![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2378769.png)
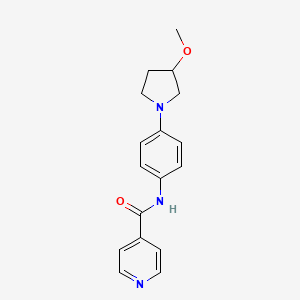
![2-(furan-2-yl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2378772.png)

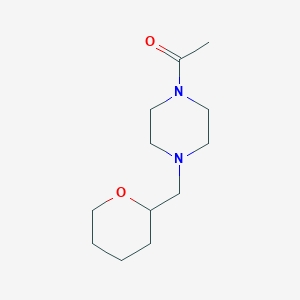
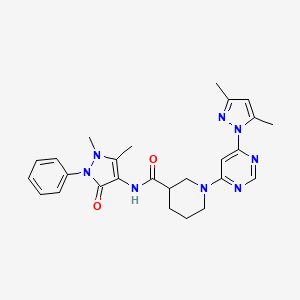
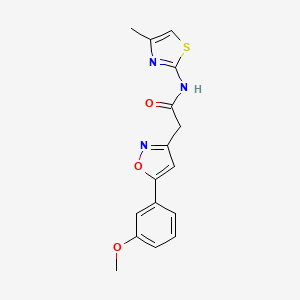
![(Z)-ethyl 1-cyclohexyl-2-((2-methoxybenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2378779.png)
![2,4,5-trimethyl-N-(2-{4-[(2,4,5-trimethylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide](/img/structure/B2378781.png)